molecular formula C21H20N2O2S3 B4579929 3-[4-(3,4-dihydro-1(2H)-quinolinyl)-4-oxobutyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one

3-[4-(3,4-dihydro-1(2H)-quinolinyl)-4-oxobutyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B4579929
M. Wt: 428.6 g/mol
InChI Key: QSUKPSXQLXEAKX-JXAWBTAJSA-N
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Description

3-[4-(3,4-dihydro-1(2H)-quinolinyl)-4-oxobutyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C21H20N2O2S3 and its molecular weight is 428.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 428.06869141 g/mol and the complexity rating of the compound is 666. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antihyperglycemic Applications

Research on tetrazoloquinolinyl methoxyphenyl-4-thiazolidinones, which share a structural resemblance, has shown notable in vivo antihyperglycemic activity. These compounds have been synthesized through a one-pot cyclocondensation involving related chemical precursors. Some derivatives exhibited significant improvement in oral glucose tolerance, comparable to reference drugs like metformin, highlighting their potential in managing diabetes (Deshmukh et al., 2017).

Electrochromic and Conducting Polymers

Studies on polymers incorporating benzoselenadiazole, quinoxaline, and thieno[3,2-b]thiophene units have explored their electrochemical properties for potential electrochromic applications. Novel polymers synthesized through Stille Coupling demonstrated promising electrochromic properties, including color changes and fast switching times, suitable for smart window technologies and electronic displays (Toksabay et al., 2014).

Antimicrobial Agents

A variety of thiazolidinone derivatives have been synthesized and evaluated for their antimicrobial properties against a range of bacterial and fungal strains. These studies indicate that certain thiazolidinone-based compounds exhibit potent antimicrobial activity, suggesting their potential use in developing new antimicrobial agents (Patel et al., 2012).

Dopamine D1-selective Agonists

Substituted hexahydrobenzo[f]thieno[c]quinolines have been investigated for their affinity and selectivity for the dopamine D1-like receptor. These compounds have shown promising results as potent and selective D1 agonists with significant in vivo efficacy in models of Parkinson's disease, highlighting their potential therapeutic applications (Michaelides et al., 1997).

Properties

IUPAC Name

(5Z)-3-[4-(3,4-dihydro-2H-quinolin-1-yl)-4-oxobutyl]-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2S3/c24-19(22-11-3-7-15-6-1-2-9-17(15)22)10-4-12-23-20(25)18(28-21(23)26)14-16-8-5-13-27-16/h1-2,5-6,8-9,13-14H,3-4,7,10-12H2/b18-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSUKPSXQLXEAKX-JXAWBTAJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CCCN3C(=O)C(=CC4=CC=CS4)SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CCCN3C(=O)/C(=C/C4=CC=CS4)/SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(3,4-dihydro-1(2H)-quinolinyl)-4-oxobutyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
3-[4-(3,4-dihydro-1(2H)-quinolinyl)-4-oxobutyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 3
3-[4-(3,4-dihydro-1(2H)-quinolinyl)-4-oxobutyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 4
3-[4-(3,4-dihydro-1(2H)-quinolinyl)-4-oxobutyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 5
3-[4-(3,4-dihydro-1(2H)-quinolinyl)-4-oxobutyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 6
3-[4-(3,4-dihydro-1(2H)-quinolinyl)-4-oxobutyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one

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